3-bromo-2-chloro-5-(difluoromethyl)thiophene
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Overview
Description
3-Bromo-2-chloro-5-(difluoromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis due to their stability and reactivity. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Thiophene derivatives have gained increased interest in many fields of science and industry, and they can be utilized for further synthesis of new molecular structures .
Mode of Action
It’s known that halogenated heteroaromatic compounds like this can undergo a “halogen dance” reaction, which involves treatment with lda leading to the formation of rearranged lithiated intermediates . This proves to be a versatile synthetic route toward substituted heterocycles .
Biochemical Pathways
The compound’s halogen dance reaction can lead to the formation of various functionalized thiophenes, which can serve as building blocks in numerous chemical transformations .
Result of Action
Its halogen dance reaction can lead to the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .
Action Environment
The halogen dance reaction it undergoes is known to be influenced by the nature of the halogen atom, with the ease of migration increasing in the series cl < br < i .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-(difluoromethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-(difluoromethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(difluoromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-2-chloro-5-(difluoromethyl)thiophene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In the development of bioactive molecules and probes for biological studies.
Medicine: As a building block for the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorothiophene: Another halogenated thiophene with similar reactivity but lacking the difluoromethyl group.
3-Bromo-5-chloro-2-(difluoromethyl)pyridine: A structurally similar compound with a pyridine ring instead of a thiophene ring.
Uniqueness
3-Bromo-2-chloro-5-(difluoromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
2091608-75-0 |
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Molecular Formula |
C5H2BrClF2S |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
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